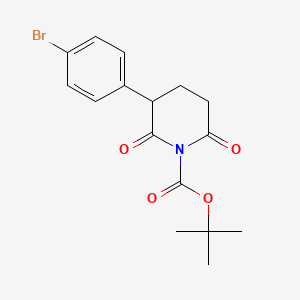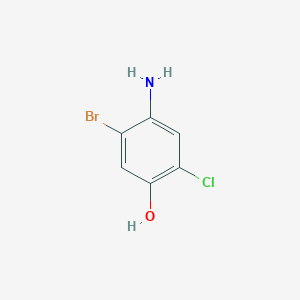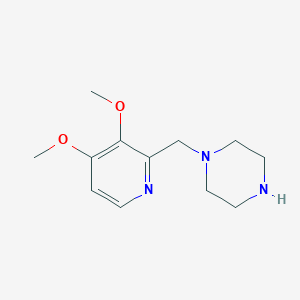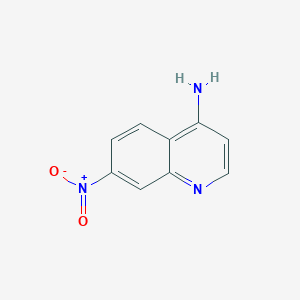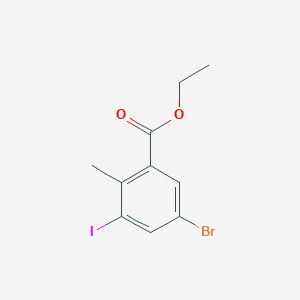![molecular formula C5H10N2O2S2 B12851903 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide is an organic compound with the molecular formula C5H10N2O2S2 and a molecular weight of 194.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide typically involves the following steps :
Starting Material: The synthesis begins with the use of acetylglycine as the starting material.
Nucleophilic Substitution:
Reaction with Aminoethanol: The resulting thiol compound is then reacted with aminoethanol in the presence of a base to form this compound.
Chemical Reactions Analysis
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It undergoes substitution reactions with halides and other electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions. The major products formed from these reactions include disulfides, thiols, and substituted derivatives.
Scientific Research Applications
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in chemical synthesis and coordination chemistry research.
Biology: This compound is utilized in the detection of metal ions and in various biochemical assays.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide involves its interaction with molecular targets and pathways . The compound can form complexes with metal ions, which can then participate in various biochemical processes. The thiol groups in the compound play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide can be compared with similar compounds such as :
[(2-Amino-2-oxoethyl)thio]acetic acid: This compound has a similar structure but differs in its functional groups.
2-[(Carbamoylmethyl)sulfanyl]acetic Acid: Another similar compound with different substituents.
Acetic acid, 2-[(2-amino-2-oxoethyl)thio]-: This compound shares a similar backbone but has variations in its side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10N2O2S2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-[(2-amino-2-oxoethyl)sulfanylmethylsulfanyl]acetamide |
InChI |
InChI=1S/C5H10N2O2S2/c6-4(8)1-10-3-11-2-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
InChI Key |
LDADWOJCIDOBAH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)SCSCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


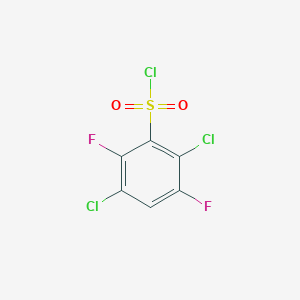
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
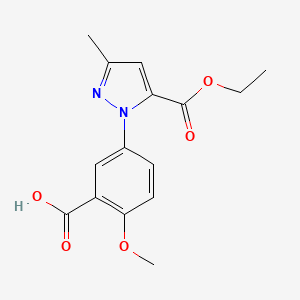
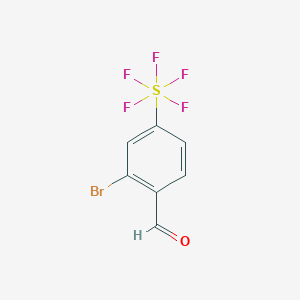
![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)

